2-bromo-N-(3-chloro-2-methylphenyl)acetamide
Description
Chemical Structure and Synthesis 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₉H₈BrClNO. The compound features a bromoacetamide backbone substituted with a 3-chloro-2-methylphenyl group. Its synthesis involves the reaction of 3-chloro-2-methylaniline with bromoacetyl chloride under basic conditions (e.g., sodium carbonate in ethanol), yielding the product with a reported yield of 28% .
Key Applications This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives targeting cancer cells. For example, it has been utilized in the preparation of thieno[2,3-b]pyridine derivatives, which exhibit activity against epithelial, mesenchymal, and hybrid CD15s+ breast cancer cells .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPLVACEGKSQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
2-bromo-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or interfering with cellular pathways, depending on its specific application. For example, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The low yield of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide highlights the need for optimized reaction conditions (e.g., alternative solvents or catalysts) to mitigate steric effects .
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Derivatives of the target compound show promise in targeting resistant breast cancer subpopulations, particularly CD15s+ cells associated with metastasis .
Biological Activity
2-Bromo-N-(3-chloro-2-methylphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHBrClNO, with a molecular weight of approximately 290.58 g/mol. The presence of halogen atoms (bromine and chlorine) in its structure is significant as they often enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been observed to interact with proteases, inhibiting their activity. This is crucial for understanding protein function and regulation in cellular processes.
- Cell Signaling Modulation : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and differentiation.
- Gene Expression Alteration : The compound can modulate gene expression by interacting with transcription factors, impacting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Halogenated amides like this compound have shown potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells, particularly in breast cancer models .
Case Studies
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Antimicrobial Effects :
- A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that this compound could serve as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activities of this compound
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine or feces. Its stability under specific conditions is crucial for maintaining efficacy over time.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
